Cas no 1021256-74-5 (2-(3,4-dimethoxyphenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one)
![2-(3,4-dimethoxyphenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one structure](https://fr.kuujia.com/scimg/cas/1021256-74-5x500.png)
1021256-74-5 structure
Nom du produit:2-(3,4-dimethoxyphenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
2-(3,4-dimethoxyphenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(3,4-dimethoxyphenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
- 2-(3,4-dimethoxyphenyl)-1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone
- Ethanone, 2-(3,4-dimethoxyphenyl)-1-[4-[6-(2-methylphenyl)-3-pyridazinyl]-1-piperazinyl]-
- AKOS024496402
- F5088-2275
- 2-(3,4-dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone
- 1021256-74-5
-
- Piscine à noyau: 1S/C25H28N4O3/c1-18-6-4-5-7-20(18)21-9-11-24(27-26-21)28-12-14-29(15-13-28)25(30)17-19-8-10-22(31-2)23(16-19)32-3/h4-11,16H,12-15,17H2,1-3H3
- La clé Inchi: FUDIQQZJUFHTKB-UHFFFAOYSA-N
- Sourire: C(=O)(N1CCN(C2=NN=C(C3=CC=CC=C3C)C=C2)CC1)CC1=CC=C(OC)C(OC)=C1
Propriétés calculées
- Qualité précise: 432.21614077g/mol
- Masse isotopique unique: 432.21614077g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 32
- Nombre de liaisons rotatives: 6
- Complexité: 598
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 67.8Ų
- Le xlogp3: 3.1
2-(3,4-dimethoxyphenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5088-2275-25mg |
2-(3,4-dimethoxyphenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
1021256-74-5 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5088-2275-15mg |
2-(3,4-dimethoxyphenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
1021256-74-5 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5088-2275-5μmol |
2-(3,4-dimethoxyphenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
1021256-74-5 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5088-2275-2μmol |
2-(3,4-dimethoxyphenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
1021256-74-5 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5088-2275-30mg |
2-(3,4-dimethoxyphenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
1021256-74-5 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5088-2275-20μmol |
2-(3,4-dimethoxyphenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
1021256-74-5 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5088-2275-1mg |
2-(3,4-dimethoxyphenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
1021256-74-5 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5088-2275-10mg |
2-(3,4-dimethoxyphenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
1021256-74-5 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5088-2275-10μmol |
2-(3,4-dimethoxyphenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
1021256-74-5 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5088-2275-5mg |
2-(3,4-dimethoxyphenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
1021256-74-5 | 5mg |
$69.0 | 2023-09-10 |
2-(3,4-dimethoxyphenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one Littérature connexe
-
1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
1021256-74-5 (2-(3,4-dimethoxyphenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one) Produits connexes
- 917749-98-5(<br>4-(3-Methoxy-propyl)-5-[4-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazol e-3-thiol)
- 866787-37-3(2-Bromo-1-(bromomethyl)-3-methyl-5-nitrobenzene)
- 2138012-52-7(N-2-(1-aminocyclopentyl)ethyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine)
- 2171719-05-2(2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3,3,3-trifluoropropanoic acid)
- 2376143-32-5((2S,5R)-Rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride)
- 73040-02-5(1-Oxaspiro[2.5]octane-2-carboxylic acid, 6-methyl-, methyl ester)
- 2228735-27-9(methyl 3-oxo-3-(thiolan-2-yl)propanoate)
- 61522-56-3(1-(3-Methyl-4-oxido-2-quinoxalinyl)ethanone)
- 2228570-68-9(methyl 4-(2-amino-1-fluoroethyl)-2-chlorobenzoate)
- 2095409-06-4(3-azabicyclo[3.3.1]nonan-3-amine hydrochloride)
Fournisseurs recommandés
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
